molecular formula C22H29N5O3 B14094849 8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B14094849
M. Wt: 411.5 g/mol
InChI Key: JHXRMMOWIIXLDL-UHFFFAOYSA-N
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Description

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound with a molecular formula of C22H29N5O3. This compound is part of the purine family, which is known for its significant biological activities and applications in various fields such as medicine and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione typically involves a multi-step process. One common method is the Mannich reaction, which introduces an aminoalkyl substituent into the molecule. This reaction involves the use of formaldehyde and 2,6-dimethylmorpholine under reflux conditions for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is unique due to its specific structural features, which confer distinct biological and chemical properties. Its combination of a purine core with a morpholine and phenylpropyl substituent makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C22H29N5O3

Molecular Weight

411.5 g/mol

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C22H29N5O3/c1-15-12-26(13-16(2)30-15)14-18-23-20-19(21(28)24-22(29)25(20)3)27(18)11-7-10-17-8-5-4-6-9-17/h4-6,8-9,15-16H,7,10-14H2,1-3H3,(H,24,28,29)

InChI Key

JHXRMMOWIIXLDL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C

Origin of Product

United States

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